molecular formula C16H16ClN3O3 B13896289 4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one

4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one

Cat. No.: B13896289
M. Wt: 333.77 g/mol
InChI Key: QDHUMVZGALZOIG-UHFFFAOYSA-N
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Description

4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one has several scientific research applications:

Mechanism of Action

Biological Activity

4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The incorporation of the dimethoxyphenyl group is achieved through a series of alkylation and condensation reactions. Detailed methodologies can be found in the literature, emphasizing the importance of reaction conditions in achieving high yields and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines, particularly breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Key Findings:

  • Inhibition of Cell Proliferation: At concentrations as low as 1.0 μM, the compound induced morphological changes in cancer cells, suggesting a potent antiproliferative effect.
  • Caspase Activation: The compound enhanced caspase-3 activity (1.33–1.57 times) at 10.0 μM, confirming its role in apoptosis induction.
  • Cell Cycle Analysis: It caused significant alterations in cell cycle progression at concentrations of 2.5 μM and above, indicating its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer metabolism. Specifically, it has shown promise as a dihydrofolate reductase (DHFR) inhibitor, which is crucial for DNA synthesis in rapidly dividing cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsConcentration
AnticancerInduces apoptosis1.0 μM
Caspase ActivationEnhanced activity10.0 μM
Cell Cycle ArrestSignificant changes2.5 μM - 10.0 μM
Enzyme InhibitionDHFR inhibitionNot specified

Case Studies

A notable case study investigated the compound's effects on MDA-MB-231 cells. The study demonstrated that treatment with this compound led to:

  • Inhibition of Microtubule Assembly: At 20.0 μM concentration, it inhibited microtubule assembly by approximately 40%.
  • Morphological Changes: Treated cells exhibited significant morphological changes indicative of apoptosis.

This aligns with findings from other studies on similar pyridopyrimidine derivatives that have shown anticancer properties across various cell types .

Properties

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

4-chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one

InChI

InChI=1S/C16H16ClN3O3/c1-22-11-4-3-10(14(5-11)23-2)7-20-8-13-12(6-15(20)21)16(17)19-9-18-13/h3-5,9H,6-8H2,1-2H3

InChI Key

QDHUMVZGALZOIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC3=C(CC2=O)C(=NC=N3)Cl)OC

Origin of Product

United States

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